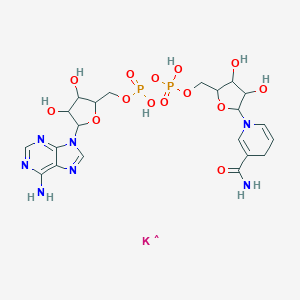

β-Nicotinamide adénine dinucléotide, sel de dipotassium réduit

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is a useful research compound. Its molecular formula is C21H27K2N7O14P2 and its molecular weight is 741.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions d'oxydoréduction catalysées par les enzymes

Le β-Nicotinamide adénine dinucléotide (NAD+) et sa forme réduite (NADH) sont impliqués dans une large gamme de réactions d'oxydoréduction catalysées par les enzymes . Ces réactions sont fondamentales pour la production d'énergie dans les cellules.

Réactions d'ADP-ribosylation

En plus de sa fonction redox, NAD+/NADH est un donneur d'unités d'ADP-ribose dans les réactions d'ADP-ribosylation . Ces réactions sont impliquées dans divers processus biologiques, notamment la réparation de l'ADN, l'expression des gènes et la mort cellulaire.

Précurseur de l'ADP-ribose cyclique

NAD+/NADH sert de précurseur à l'ADP-ribose cyclique . L'ADP-ribose cyclique est un second messager dans la signalisation du calcium, qui est cruciale pour de nombreux processus cellulaires.

Inhibition de la libération d'IL-1β dépendante de l'ATP

Le β-Nicotinamide adénine dinucléotide a été trouvé pour inhiber la libération d'IL-1β dépendante de l'ATP des cellules monocytaires humaines . Cela suggère un rôle potentiel dans la régulation des réponses inflammatoires.

Essais de cyclage enzymatique

En tant que réactif, le NADH peut être utilisé dans les essais de cyclage enzymatique pour amplifier la détection de l'activité des enzymes ou des métabolites biologiquement pertinents présents à de faibles concentrations .

Mécanisme d'antioxydation

Le sel de tétrasodium hydraté de β-nicotinamide adénine dinucléotide phosphate réduit, un composé apparenté, est utilisé dans une variété de mécanismes d'antioxydation où il protège contre l'accumulation d'espèces réactives de l'oxygène .

Mécanisme D'action

Target of Action

Beta-Nicotinamide Adenine Dinucleotide, Reduced Dipotassium Salt (NADH), is a coenzyme that plays a crucial role in the oxidation-reduction reactions within cells . It primarily targets enzymes involved in these reactions, facilitating the transfer of electrons and hydrogen ions .

Mode of Action

NADH interacts with its targets by donating electrons, which are then used in various biochemical reactions . This electron transfer is fundamental to cellular energy production . Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions .

Biochemical Pathways

NADH is involved in several biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle) . These pathways are fundamental to cellular energy production . NADH also participates in cell signaling events, such as serving as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response .

Pharmacokinetics

It’s known that nadh is an orally active compound .

Result of Action

The donation of electrons by NADH in redox reactions leads to the production of cellular energy . This energy is essential for the functioning of various biological processes. In addition, NADH’s role in ADP-ribosylation reactions and as a substrate for PARPs during the DNA damage response contributes to cellular signaling events .

Analyse Biochimique

Biochemical Properties

This compound is a key player in biochemical reactions. It functions as a regenerating electron donor in catabolic processes including glycolysis, β-oxidation, and the citric acid cycle (Krebs cycle, TCA cycle) . It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production .

Cellular Effects

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, influences cell function in various ways. It participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response . It also plays a role in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electron carrier. It accepts electrons from other molecules, becoming reduced to form NADH, which can then donate electrons in other reactions . This electron transfer is the main function of the compound. It also serves as a donor of ADP-ribose units in ADP-ribosylation reactions .

Metabolic Pathways

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Propriétés

Numéro CAS |

104809-32-7 |

|---|---|

Formule moléculaire |

C21H27K2N7O14P2 |

Poids moléculaire |

741.6 g/mol |

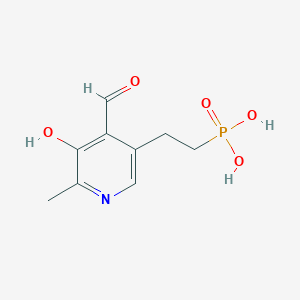

Nom IUPAC |

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

Clé InChI |

UMJWDCRRGAZCFU-WUEGHLCSSA-L |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] |

SMILES isomérique |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |

Origine du produit |

United States |

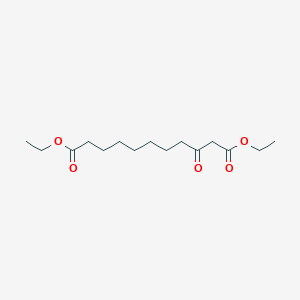

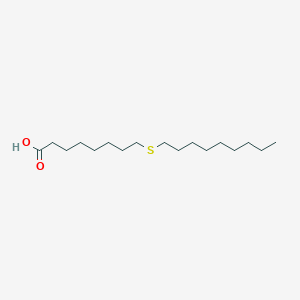

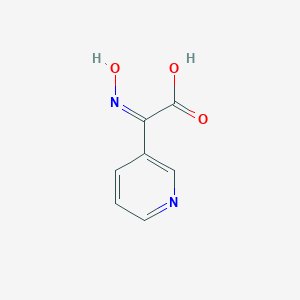

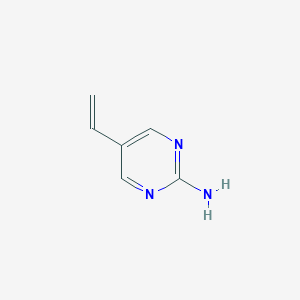

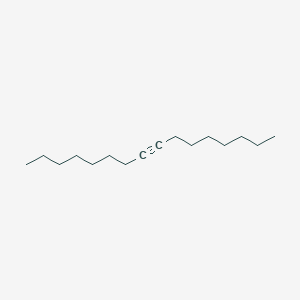

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)

![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)